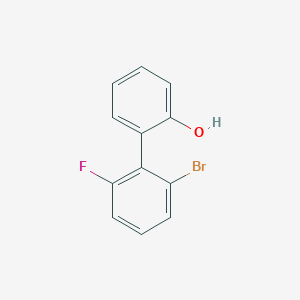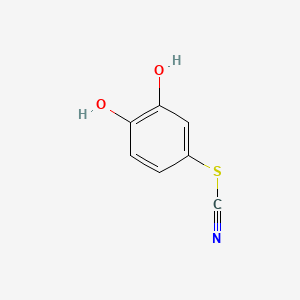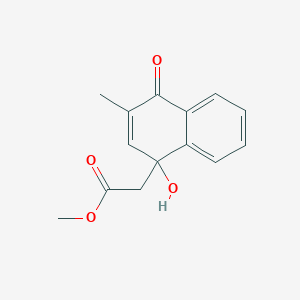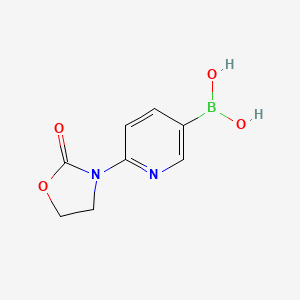
(6-(2-Oxooxazolidin-3-yl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(2-Oxooxazolidin-3-yl)pyridin-3-yl)boronic acid: is a boronic acid derivative that features a pyridine ring substituted with an oxazolidinone moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound’s unique structure makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-Oxooxazolidin-3-yl)pyridin-3-yl)boronic acid typically involves the formation of the pyridine ring followed by the introduction of the oxazolidinone moiety and the boronic acid group. One common method involves the reaction of a pyridine derivative with an oxazolidinone precursor under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or other oxidized products.
Reduction: Reduction reactions can target the oxazolidinone moiety, potentially converting it to other functional groups.
Substitution: The pyridine ring can undergo substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Chemistry: In chemistry, (6-(2-Oxooxazolidin-3-yl)pyridin-3-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of pharmaceuticals and organic materials .
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for the development of new drugs or biochemical probes. Its ability to form stable complexes with diols and other biomolecules is of particular interest in biological research .
Medicine: In medicine, the compound may be explored for its potential therapeutic applications. Its boronic acid group can inhibit certain enzymes, making it a potential candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy .
Industry: Industrially, this compound can be used in the production of advanced materials, including polymers and electronic materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes .
Mechanism of Action
The mechanism of action of (6-(2-Oxooxazolidin-3-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The oxazolidinone moiety may also contribute to the compound’s overall activity by interacting with other molecular targets .
Comparison with Similar Compounds
- (6-(2-Oxooxazolidin-3-yl)pyridin-2-yl)boronic acid
- (6-(2-Oxooxazolidin-3-yl)pyridin-4-yl)boronic acid
- (6-(2-Oxooxazolidin-3-yl)pyrimidin-3-yl)boronic acid
Comparison: Compared to similar compounds, (6-(2-Oxooxazolidin-3-yl)pyridin-3-yl)boronic acid is unique due to the specific positioning of the oxazolidinone moiety on the pyridine ring. This positioning can influence the compound’s reactivity and interaction with other molecules. For example, the position of the oxazolidinone moiety can affect the compound’s ability to participate in Suzuki-Miyaura coupling reactions and its overall stability .
Properties
Molecular Formula |
C8H9BN2O4 |
|---|---|
Molecular Weight |
207.98 g/mol |
IUPAC Name |
[6-(2-oxo-1,3-oxazolidin-3-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O4/c12-8-11(3-4-15-8)7-2-1-6(5-10-7)9(13)14/h1-2,5,13-14H,3-4H2 |
InChI Key |
QRLGRGCYJASLQM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCOC2=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


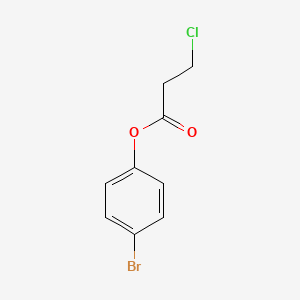
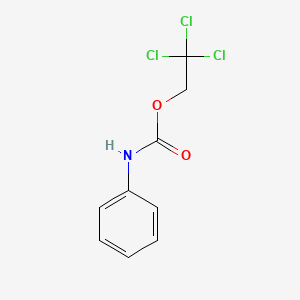
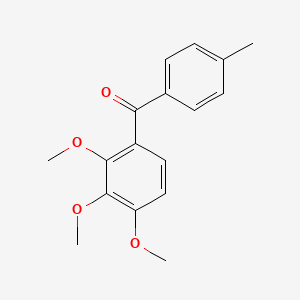
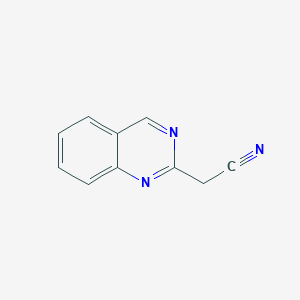
![1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride](/img/structure/B13993049.png)
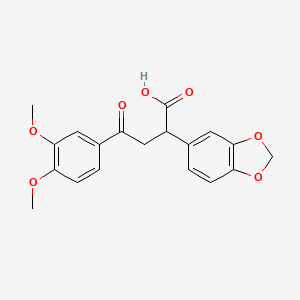
![1-(2-Chloroethyl)-3-[2-(4-{[(2-chloroethyl)carbamoyl]amino}-4-methylcyclohexyl)propan-2-yl]urea](/img/structure/B13993056.png)


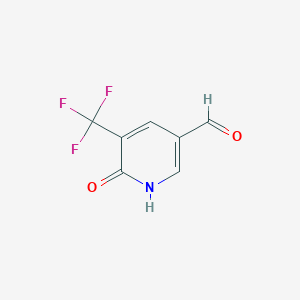
![5-(4-methoxybenzyl)-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13993072.png)
